N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
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Overview
Description
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with the benzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide derivatives: These compounds share a similar piperidine and benzamide structure but may differ in their substituents.
Trifluoromethyl-substituted benzamides: These compounds have a trifluoromethyl group attached to the benzamide moiety, similar to the compound .
Uniqueness
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C23H26F3N3OS |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H26F3N3OS/c1-15(2)16-6-8-17(9-7-16)21(30)28-22(31)27-19-14-18(23(24,25)26)10-11-20(19)29-12-4-3-5-13-29/h6-11,14-15H,3-5,12-13H2,1-2H3,(H2,27,28,30,31) |
InChI Key |
XMXNLTGUCDRGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 |
Origin of Product |
United States |
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